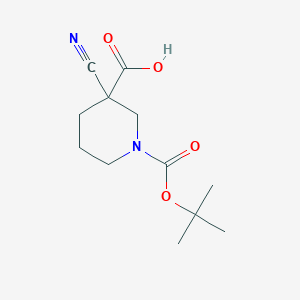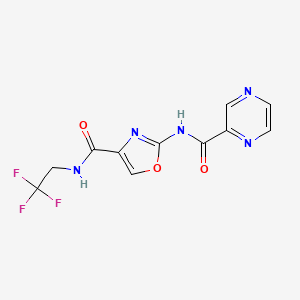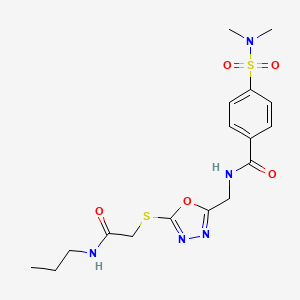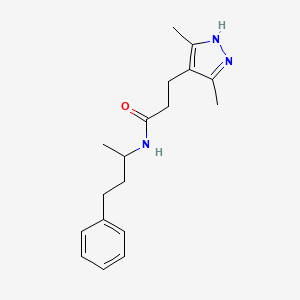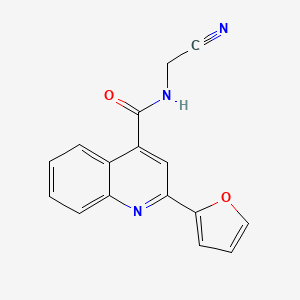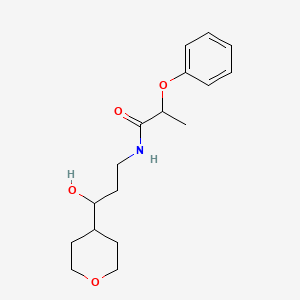
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-phenoxypropanamide" is a compound of interest within the pharmaceutical and chemical research fields due to its complex structure and potential biochemical applications. The compound's synthesis, molecular structure, and properties have been explored to understand its reactivity, potential applications, and role in various chemical processes.
Synthesis Analysis
The synthesis of related tetrahydropyran derivatives involves multi-step chemical reactions, including esterification, Claisen type reactions, and amidation processes. A practical method for synthesizing such compounds involves the Suzuki−Miyaura reaction, hydrolysis, and subsequent amidation steps, which have been developed for compounds with similar structural frameworks (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds containing tetrahydropyran rings has been investigated through methods such as X-ray crystallography, revealing the presence of strong intramolecular hydrogen bonding stabilizing the compound's structure (Cindrić et al., 2005). Such structural analyses are crucial for understanding the compound's chemical behavior and interaction potential.
Chemical Reactions and Properties
Compounds with tetrahydropyran components participate in various chemical reactions, including eliminations and substitutions, which are influenced by their unique structural elements. For instance, the sodium hydride-induced elimination of hydrogen bromide from specific precursors demonstrates the reactivity of tetrahydropyran-containing compounds (Horning et al., 1970).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are significantly influenced by the compound's molecular framework. The solid-state structure and solvent-dependent properties have been extensively studied, showing that the compound's physical characteristics can vary with the surrounding medium (Papageorgiou et al., 1998).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the compound's functional groups and molecular geometry. Research has shown that the presence of the tetrahydropyran ring and specific substituents contribute to the compound's overall chemical behavior, influencing its reactions and interactions with other molecules (Shaterian & Oveisi, 2011).
Applications De Recherche Scientifique
Green Synthesis and Environmental Friendliness
A novel and green synthesis approach for the production of kojic acid derivatives, which shares a structural similarity to N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-phenoxypropanamide, has been developed using ionic liquid [bmim]BF4. This method emphasizes operational simplicity, mild reaction conditions, short reaction times, higher yields, and environmental sustainability (Li et al., 2013).
Structural and Chemical Analysis
Research on enaminones and their isomers has led to the synthesis of new compounds by reacting ethyl 2-hydroxy-4-(4-hydroxy-6-methyl2H-pyran-2-on-3-yl)-4-oxo-2-butenoate with amines. This study revealed detailed structural insights through NMR and X-ray diffractometry, highlighting the compounds' potential for further chemical applications (Brbot-Šaranović et al., 2000).
Antimicrobial Applications
The synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives has shown promising antimicrobial activities. Using TBTU and NMM as synthesis components, these amide derivatives displayed significant inhibitory effects against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Aytemir et al., 2003).
Advanced Synthesis Techniques
The practical synthesis of an orally active CCR5 antagonist, which includes the tetrahydro-2H-pyran-4-yl group, has been developed. This synthesis method is characterized by its efficiency, cost-effectiveness, and the avoidance of chromatographic purification, demonstrating the compound's potential in medical applications (Ikemoto et al., 2005).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard laboratory safety tests could be used to assess its toxicity and potential hazards.
Orientations Futures
Future research on this compound could involve exploring its potential applications, such as in medicine or materials science, and optimizing its synthesis.
Please note that this is a general approach and the specifics could vary depending on the exact structure and properties of the compound. For a detailed analysis, please consult a chemistry professional or refer to a reliable scientific database or literature.
Propriétés
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-13(22-15-5-3-2-4-6-15)17(20)18-10-7-16(19)14-8-11-21-12-9-14/h2-6,13-14,16,19H,7-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYNIKWOUOUBIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC(C1CCOCC1)O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-phenoxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

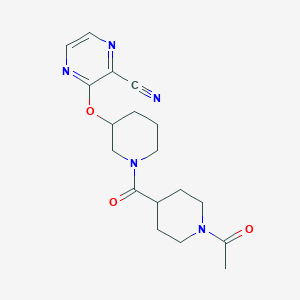
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide](/img/structure/B2497495.png)
![N-isopentyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2497496.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2497497.png)
![4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide](/img/structure/B2497498.png)
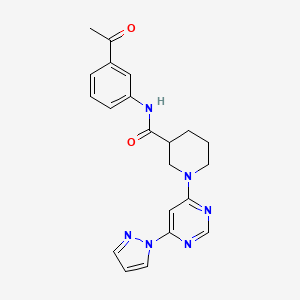

![N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2497504.png)
